Upamostat, chemically named as (2S)-5-(aminomethyl)-N-[(2,4,6-triisopropylphenyl)sulfonyl]hexanediamidohydroxamate, is a synthetic small-molecule serine protease inhibitor prodrug. [] It primarily targets the human urokinase plasminogen activator (uPA) system. [] Upamostat is recognized as a second-generation serine protease inhibitor. [] Its primary mechanism involves inhibiting several serine proteases, with a particular focus on uPA, a key enzyme involved in extracellular matrix degradation, tumor cell migration, and proliferation. [] This inhibition makes Upamostat a potential candidate for anti-neoplastic and anti-metastatic studies. [] In research, Upamostat serves as a valuable tool for investigating processes related to tumor growth, metastasis, and angiogenesis.
Upamostat, also known as WX-671, is a synthetic serine protease inhibitor primarily targeting the urokinase-type plasminogen activator. It has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections such as COVID-19. Upamostat inhibits the activity of urokinase, which plays a crucial role in various physiological processes, including fibrinolysis and tissue remodeling, and is implicated in cancer metastasis and progression.
Upamostat was developed through a series of modifications to existing protease inhibitors, leveraging insights from structure-based drug design. Its development is rooted in the need for effective inhibitors of urokinase-type plasminogen activator to mitigate its role in cancer and other diseases.
Upamostat is classified as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator. It falls under the broader category of peptidomimetic compounds, which are designed to mimic peptide structures while enhancing stability and bioavailability.
The synthesis of upamostat involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The key steps include:
The synthesis typically includes:
Upamostat's molecular structure features a peptidomimetic backbone designed to mimic natural substrates of serine proteases. The compound incorporates a ketobenzothiazole moiety, which serves as a warhead for covalent interactions with the target enzyme.
Upamostat primarily engages in reversible inhibition reactions with urokinase-type plasminogen activator. The mechanism involves the formation of a non-covalent complex between the inhibitor and the active site of the enzyme.
Upamostat inhibits urokinase-type plasminogen activator by binding to its active site, preventing substrate access and subsequent proteolytic activity. This inhibition disrupts pathways involved in fibrinolysis and cellular migration associated with tumor metastasis.
Upamostat has been investigated for several applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4